Cas no 873090-18-7 (5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one)
5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
- 1,3,4-Oxadiazol-2(3H)-one, 5-(3-bromophenyl)-
- 5-(3-bromophenyl)-3H-1,3,4-oxadiazol-2-one
- 5-(3-Bromophenyl)-3H-[1,3,4]oxadiazol-2-one
- 1,3,4-Oxadiazol-2(3H)-one,5-(3-bromophenyl)-
- AS-40773
- CS-0210354
- Q-103565
- 5-(3-BROMO-PHENYL)-3H-[1,3,4]OXADIAZOL-2-ONE
- YJB09018
- AKOS013512974
- SCHEMBL13050395
- A847792
- 873090-18-7
- DTXSID00647777
- MFCD11865329
- FT-0755600
- 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one
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- MDL: MFCD11865329
- Inchi: 1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
- InChI Key: ZVWSHDFGLFCEID-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1=NNC(=O)O1
Computed Properties
- Exact Mass: 239.95300
- Monoisotopic Mass: 239.95344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 50.7Ų
Experimental Properties
- Density: 1.853
- Refractive Index: 1.699
- PSA: 58.89000
- LogP: 1.79240
5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 227976-1g |
5-(3-Bromophenyl)-3H-[1,3,4]oxadiazol-2-one |
873090-18-7 | 95% | 1g |
£76.00 | 2022-02-28 | |
| Fluorochem | 227976-5g |
5-(3-Bromophenyl)-3H-[1,3,4]oxadiazol-2-one |
873090-18-7 | 95% | 5g |
£225.00 | 2022-02-28 | |
| Fluorochem | 227976-10g |
5-(3-Bromophenyl)-3H-[1,3,4]oxadiazol-2-one |
873090-18-7 | 95% | 10g |
£350.00 | 2022-02-28 | |
| Fluorochem | 227976-25g |
5-(3-Bromophenyl)-3H-[1,3,4]oxadiazol-2-one |
873090-18-7 | 95% | 25g |
£600.00 | 2022-02-28 | |
| TRC | B698455-100mg |
5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one |
873090-18-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B698455-250mg |
5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one |
873090-18-7 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B698455-500mg |
5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one |
873090-18-7 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B698455-1g |
5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one |
873090-18-7 | 1g |
$ 98.00 | 2023-04-18 | ||
| Alichem | A019110191-5g |
5-(3-Bromophenyl)-3H-[1,3,4]oxadiazol-2-one |
873090-18-7 | 95% | 5g |
$243.00 | 2023-08-31 | |
| Alichem | A019110191-25g |
5-(3-Bromophenyl)-3H-[1,3,4]oxadiazol-2-one |
873090-18-7 | 95% | 25g |
$758.16 | 2023-08-31 |
5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one Suppliers
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Additional information on 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one
Recent Advances in the Study of 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one (CAS: 873090-18-7)
The compound 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one (CAS: 873090-18-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its oxadiazolone core and bromophenyl substituent, has been investigated for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this molecule make it a promising candidate for drug development, particularly in targeting specific enzymatic pathways and protein interactions.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on bacterial DNA gyrase, suggesting its potential as a novel antibiotic. The compound exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, outperforming several conventional antibiotics. Structural-activity relationship (SAR) analyses revealed that the bromine atom at the 3-position of the phenyl ring is critical for maintaining this antibacterial activity.
In the context of cancer research, 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one has shown promising results as a modulator of apoptosis pathways. A preclinical study conducted by researchers at the National Cancer Institute reported that the compound induces apoptosis in colorectal cancer cells (HCT-116) through the activation of caspase-3 and PARP cleavage. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's ability to selectively target cancer cells while sparing normal fibroblasts, with an IC50 value of 8.7 µM in HCT-116 cells.
The synthetic accessibility of 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one has also been a subject of recent investigations. A 2024 paper in Organic Process Research & Development described an optimized two-step synthesis route starting from 3-bromobenzoic acid, achieving an overall yield of 72% with excellent purity (>98%). This improved synthetic protocol addresses previous challenges in scaling up production, making the compound more accessible for further pharmacological studies and potential clinical development.
Pharmacokinetic studies of 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one have revealed both promising and challenging aspects. While the compound demonstrates good membrane permeability in Caco-2 cell assays (Papp = 12 × 10-6 cm/s), its metabolic stability in human liver microsomes remains suboptimal (t1/2 = 23 minutes). Current research efforts are focused on developing prodrug strategies and structural analogs to improve the metabolic profile without compromising biological activity.
Looking forward, 5-(3-Bromophenyl)-3H-1,3,4-oxadiazol-2-one represents a versatile scaffold for medicinal chemistry optimization. Its demonstrated activities across multiple therapeutic areas, combined with recent advances in synthetic accessibility, position this compound as a valuable tool for drug discovery. Future research directions likely include the exploration of its potential in neurodegenerative diseases, given preliminary evidence of neuroprotective effects in cellular models of Parkinson's disease.
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